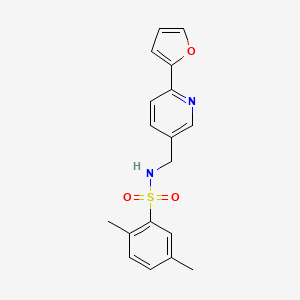
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C14H13N5O3 and its molecular weight is 299.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves multiple steps, starting with the formation of individual rings followed by their assembly into the final product. Typically, the pyrazole ring is synthesized first through a condensation reaction between hydrazine and a diketone, followed by the formation of the furan ring using furfural as a starting material. These intermediates are then linked via an ethyl bridge, leading to the final coupling with pyridazine and carboxamide formation.
Industrial Production Methods: Industrial production usually involves the same principles but optimized for scale, with the use of large reaction vessels, automated control systems for maintaining reaction conditions, and efficient purification processes to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes several reactions including:
Oxidation: : The furan ring can be oxidized to form furanone derivatives under mild conditions.
Reduction: : The pyrazole ring is reducible to pyrazoline in the presence of hydride donors.
Common Reagents and Conditions
Oxidation: : Mild oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Commonly, sodium borohydride or lithium aluminium hydride.
Substitution: : Alkylating agents or acyl chlorides under basic conditions.
Major Products
Oxidation leads to oxygenated derivatives like furfuryl alcohol.
Reduction produces hydrogenated pyrazole derivatives.
Substitution yields diverse derivatives depending on the introduced groups.
Scientific Research Applications
Chemistry: Used as a building block in synthetic chemistry for the development of new molecules.
Biology: Studied for its potential as an enzyme inhibitor due to its ability to interact with specific biological targets.
Medicine: Explored for its therapeutic potential in treating conditions like inflammation and cancer, owing to its interaction with cellular pathways.
Industry: Utilized in the production of fine chemicals and as a catalyst in certain polymerization reactions.
Mechanism of Action: This compound exerts its effects by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple ring structures allows it to interact with different biological pathways, making it a versatile agent in biochemical research.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-pyrazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
N-(2-(4-(methyl)-1H-pyrazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Highlighting Uniqueness: The inclusion of the furan ring distinguishes it from other pyrazole and pyridazine compounds, offering unique reactivity and binding characteristics not seen in simpler analogs.
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a fascinating compound with diverse applications and a unique structure that sets it apart from similar molecules. It's a notable player in the fields of chemistry, biology, medicine, and industry, with its multi-faceted nature promising further exploration and discovery.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c20-13-4-3-11(17-18-13)14(21)15-5-6-19-9-10(8-16-19)12-2-1-7-22-12/h1-4,7-9H,5-6H2,(H,15,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRVOULKMZEBKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN(N=C2)CCNC(=O)C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
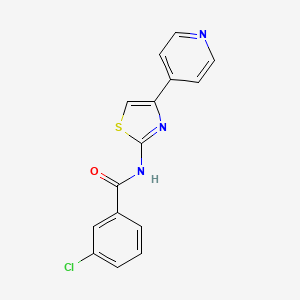
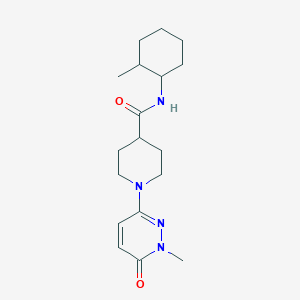
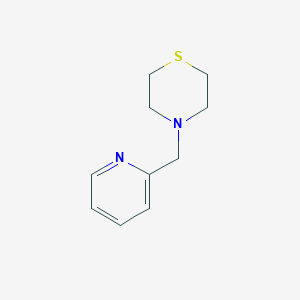
![2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B2929310.png)
![ethyl 4-(2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate](/img/structure/B2929311.png)
![4-Cyclopentyl-N-[3-(2-oxoazetidin-1-yl)phenyl]-1,4-diazepane-1-carboxamide](/img/structure/B2929312.png)

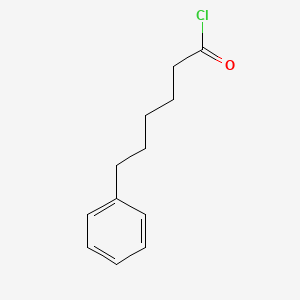
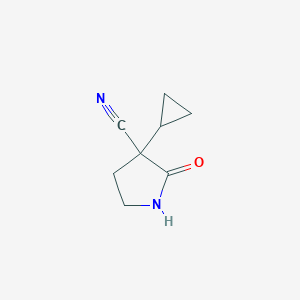
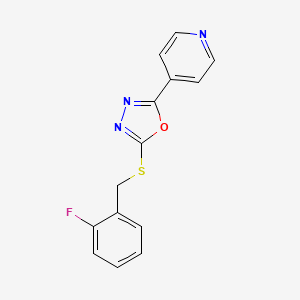
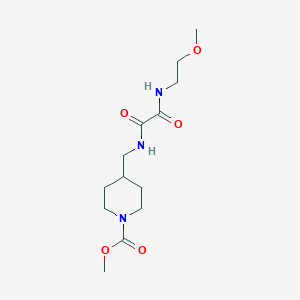
![4-[(1,1-Dioxo-1$l^{6}-thiolan-3-yl)sulfonyl]benzoyl chloride](/img/structure/B2929321.png)
![3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methylpyridin-2-yl)propanamide](/img/structure/B2929323.png)
